molecular formula C7H12N2O B12860453 (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol

(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol

Cat. No.: B12860453
M. Wt: 140.18 g/mol
InChI Key: VOEKKIOZTPHYIK-UHFFFAOYSA-N
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Description

(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom at position one This particular compound features an amino group at position five, two methyl groups at positions two and four, and a hydroxymethyl group at position three

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich-type reaction, where the formaldehyde acts as a carbon source, and ammonia provides the amino group. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)carboxylic acid.

    Reduction: Formation of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methane.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (5-amino-2,4-dimethyl-1H-pyrrole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (5-amino-2,4-dimethyl-1H-pyrrole-3-methane): Similar structure but with a methyl group instead of a hydroxymethyl group.

    (5-amino-2,4-dimethyl-1H-pyrrole-3-nitrile): Similar structure but with a nitrile group instead of a hydroxymethyl group.

Uniqueness

(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol

InChI

InChI=1S/C7H12N2O/c1-4-6(3-10)5(2)9-7(4)8/h9-10H,3,8H2,1-2H3

InChI Key

VOEKKIOZTPHYIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CO)C)N

Origin of Product

United States

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